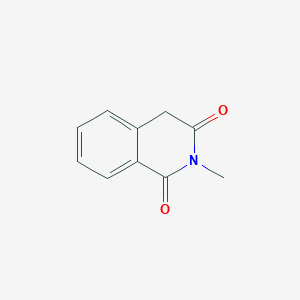

2-Methylisoquinoline-1,3(2H,4H)-dione

Description

Significance of the Isoquinoline-1,3(2H,4H)-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The isoquinoline-1,3(2H,4H)-dione framework is of paramount importance in pharmaceutical research due to the versatile bioactivities exhibited by its derivatives. researchgate.net These compounds have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's value as a privileged structure in drug discovery.

Key biological activities associated with the isoquinoline-1,3(2H,4H)-dione scaffold include:

Antitumor Properties: Certain derivatives have shown potential as anticancer agents. researchgate.net For instance, a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones were identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a target in cancer therapy. plos.org

Antibacterial Activity: The scaffold has been explored for its potential in developing new antibacterial agents. researchgate.net

Enzyme Inhibition: Derivatives of this scaffold have been shown to inhibit various enzymes. Notable examples include HIV-1 integrase and aldose reductase 2 (ALR2). nih.gov

Receptor Antagonism: Some analogues have been identified as antagonists for progesterone receptors. nih.gov

The synthetic versatility of the isoquinoline-1,3(2H,4H)-dione scaffold is another reason for its significance. Organic chemists have developed numerous methods for its synthesis and functionalization, often focusing on green and efficient approaches. researchgate.net For example, cascade reactions of N-alkyl-N-methacryloyl benzamide (B126) with aryl aldehydes have been developed to produce these derivatives under mild, metal-free, and solvent-free conditions. nih.gov The ability to introduce a variety of substituents onto the core structure allows for the fine-tuning of its physicochemical and pharmacological properties.

Research Trajectories of 2-Methylisoquinoline-1,3(2H,4H)-dione and its Analogues

Research specifically targeting this compound and its analogues has focused on leveraging the foundational properties of the parent scaffold to develop novel compounds with specific activities. These investigations often involve the synthesis of new derivatives and the evaluation of their biological potential.

One area of research involves the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones, including N-methyl substituted variants. nih.gov These reactions allow for the introduction of various moieties, such as fluorinated groups, into the scaffold under mild conditions. nih.gov The introduction of fluorine is a common strategy in medicinal chemistry to enhance a compound's pharmacokinetic and physicochemical properties. nih.gov

The synthesis of more complex analogues is another active research direction. For instance, the reaction of 1,3,4(2H)-isoquinolinetrione with 1,4,5-trimethyl thiazoles under photo-irradiation yields 4-[(2,4-Dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione. nih.gov Such synthetic explorations expand the chemical space around the this compound core, providing new candidates for biological screening.

Furthermore, derivatives of the closely related 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been synthesized and studied for their enzyme-inhibiting properties. nih.gov These compounds are known to inhibit metalloenzymes such as influenza endonuclease and HIV-1 reverse transcriptase RNase H. nih.gov The synthesis of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione is another example of the structural diversification of this class of compounds. chemicalbook.com

Table 1: Selected Research on this compound Analogues

| Analogue Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| N-Alkyl-4-diazoisoquinoline-1,3(2H,4H)-diones | Photochemical functionalization to introduce fluorinated moieties. | Modulation of pharmacokinetic properties. | nih.gov |

| 4-Substituted-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-diones | Synthesis via photo-induced reactions with alkenes. | Generation of novel complex structures for biological evaluation. | nih.gov |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives | Synthesis and evaluation as enzyme inhibitors. | Inhibition of metalloenzymes like influenza endonuclease and HIV-1 reverse transcriptase. | nih.gov |

| 4-(Aminomethylene)isoquinoline-1,3(2H,4H)-diones | Design and synthesis of selective CDK4 inhibitors. | Anticancer therapy. | plos.org |

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMUQWIITYQZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325195 | |

| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-53-5 | |

| Record name | 4494-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylisoquinoline 1,3 2h,4h Dione and Derivatives

Cascade Reactions and Radical Cyclization Strategies

Cascade reactions and radical cyclization strategies have emerged as powerful tools for the construction of complex molecular architectures from simple starting materials in a single operation. These approaches are highly atom-economical and often proceed under mild conditions, making them attractive for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives.

Synthesis via N-Alkyl(aryl)-N-methacryloyl Benzamides with Benzyl (B1604629) Alcohols and Sodium Benzenesulfinates

A notable one-pot sequential reaction involves the coupling of N-alkyl(aryl)-N-methacryloyl benzamides with readily available benzyl alcohols or sodium benzenesulfinates. researchgate.net This method, proceeding through a radical cyclization strategy, provides an efficient route to a variety of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives in high yields. researchgate.net

The reaction with benzyl alcohols typically utilizes a radical initiator to generate a benzyl radical, which then adds to the alkene moiety of the N-methacryloyl benzamide (B126). Subsequent intramolecular cyclization onto the aromatic ring and oxidative aromatization afford the desired products. Similarly, the reaction with sodium benzenesulfinates generates a sulfonyl radical that initiates the cascade, leading to the formation of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net

Table 1: Synthesis of 4-Substituted Isoquinoline-1,3(2H,4H)-diones from N-Methyl-N-methacryloyl Benzamide

| Entry | Reactant | Product | Yield (%) |

| 1 | Benzyl alcohol | 4-Benzyl-2-methylisoquinoline-1,3(2H,4H)-dione | 78 |

| 2 | 4-Methylbenzyl alcohol | 2-Methyl-4-(4-methylbenzyl)isoquinoline-1,3(2H,4H)-dione | 82 |

| 3 | 4-Methoxybenzyl alcohol | 4-(4-Methoxybenzyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

| 4 | Sodium benzenesulfinate | 2-Methyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 85 |

| 5 | Sodium 4-methylbenzenesulfinate | 2-Methyl-4-((p-tolylsulfonyl)methyl)isoquinoline-1,3(2H,4H)-dione | 88 |

Cascade Reactions of N-Alkyl-N-methacryloylbenzamide with Aryl Aldehydes

A metal-free and solvent-free cascade reaction between N-alkyl-N-methacryloylbenzamides and aryl aldehydes provides a direct route to 4-aroyl-substituted isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org This reaction proceeds via an oxidative cross-coupling of the alkene with the aldehyde, followed by a radical addition to the aromatic ring. nih.gov The process is characterized by its mild reaction conditions and good yields. nih.gov

The reaction is initiated by the generation of an acyl radical from the aryl aldehyde, which then adds to the double bond of the N-alkyl-N-methacryloylbenzamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the ortho-position of the benzamide aromatic ring, followed by an oxidation step to yield the final product. The scope of the reaction is broad, tolerating a variety of substituents on both the N-alkyl-N-methacryloylbenzamide and the aryl aldehyde. nih.gov

Table 2: Synthesis of 4-Aroyl-2-methylisoquinoline-1,3(2H,4H)-diones

| Entry | Aryl Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 4-Benzoyl-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

| 2 | 4-Methylbenzaldehyde | 2-Methyl-4-(4-methylbenzoyl)isoquinoline-1,3(2H,4H)-dione | 80 |

| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzoyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 72 |

| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzoyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 78 |

| 5 | 2-Naphthaldehyde | 2-Methyl-4-(2-naphthoyl)isoquinoline-1,3(2H,4H)-dione | 68 |

Radical Cascade Reaction Approaches to Isoquinoline-1,3(2H,4H)-diones

Radical cascade reactions have been extensively reviewed as a versatile methodology for synthesizing isoquinoline-1,3(2H,4H)-diones. rsc.org These reactions often employ acryloyl benzamides as key substrates and utilize a variety of radical precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine to furnish the desired products. rsc.org

One such example is the aerobic thiyl radical addition/cyclization of N-methacryloyl benzamides. rsc.org This method uses dioxygen as the sole terminal oxidant and avoids the need for transition-metal catalysts. The reaction is initiated by the generation of a thiyl radical, which adds to the alkene. The subsequent intramolecular cyclization and oxidation under aerobic conditions lead to the formation of sulfide-containing 4,4-disubstituted isoquinoline-1,3-diones. rsc.org Another approach involves the visible-light-mediated tandem reaction of acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, and oxime esters, which proceeds via radical addition and cyclization to give various isoquinoline-1,3(2H,4H)-diones in satisfactory yields. researchgate.netresearchgate.net

Table 3: Radical Cascade Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives

| Entry | Radical Precursor | Substrate | Product | Yield (%) |

| 1 | Thiophenol | N-Methyl-N-methacryloyl benzamide | 2-Methyl-4-methyl-4-(phenylthio)dihydroisoquinoline-1,3(2H,4H)-dione | 82 |

| 2 | 4-Methylthiophenol | N-Methyl-N-methacryloyl benzamide | 2-Methyl-4-methyl-4-(p-tolylthio)dihydroisoquinoline-1,3(2H,4H)-dione | 85 |

| 3 | Cyclohexyl boronic acid | N-Methyl-N-methacryloyl benzamide | 4-Cyclohexyl-2-methylisoquinoline-1,3(2H,4H)-dione | 70 |

| 4 | Benzenesulfonylhydrazide | N-Methyl-N-methacryloyl benzamide | 4-(Phenylsulfonyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

Electrochemical Approaches to Isoquinoline-1,3(2H,4H)-dione Derivatives

Electrochemical methods offer a green and sustainable alternative for the synthesis of organic compounds, often avoiding the use of harsh reagents and catalysts. These techniques have been successfully applied to the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives.

Metal-Free and Oxidant-Free Continuous-Flow Sulfonylation

An efficient and environmentally friendly electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net This method involves the sulfonylation of N-alkyl-N-methacryloyl benzamides with sulfonylhydrazides in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions. researchgate.net

The reaction proceeds through the electrochemical generation of a sulfonyl radical from the corresponding sulfonylhydrazide. This radical then adds to the alkene of the N-alkyl-N-methacryloyl benzamide, initiating a cyclization cascade to form the desired product. The continuous-flow setup allows for efficient reaction control, scalability, and improved safety. A variety of activated alkenes are suitable for this system, providing the corresponding products in moderate to good yields. researchgate.net

Table 4: Electrochemical Continuous-Flow Sulfonylation of N-Alkyl-N-methacryloyl Benzamides

| Entry | N-Alkyl Group | Sulfonylhydrazide | Product | Yield (%) |

| 1 | Methyl | Benzenesulfonylhydrazide | 2-Methyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 78 |

| 2 | Ethyl | Benzenesulfonylhydrazide | 2-Ethyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 75 |

| 3 | Methyl | 4-Methylbenzenesulfonylhydrazide | 2-Methyl-4-((p-tolylsulfonyl)methyl)isoquinoline-1,3(2H,4H)-dione | 81 |

| 4 | Methyl | 4-Chlorobenzenesulfonylhydrazide | 4-((4-Chlorophenyl)sulfonylmethyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 72 |

Photochemical Functionalization Strategies

Photochemical reactions provide a mild and efficient way to introduce functional groups into organic molecules. The functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold has been achieved through photochemical strategies, particularly involving 4-diazoisoquinoline-1,3(2H,4H)-diones.

These diazo compounds serve as versatile precursors for the generation of carbenes under photochemical conditions. The resulting carbenes can undergo a variety of transformations, including O-H insertion reactions with alcohols, to introduce new functionalities at the 4-position of the isoquinoline-1,3(2H,4H)-dione core. researchgate.netacs.orgnih.gov This method allows for the introduction of fluorinated moieties by using fluorinated alcohols, which is of great interest in medicinal chemistry. researchgate.netacs.orgnih.gov The reactions are typically carried out under mild conditions using blue LED irradiation and are completed in a short period. acs.org

Table 5: Photochemical O-H Insertion Reactions of 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione

| Entry | Alcohol | Product | Yield (%) |

| 1 | Methanol | 4-Methoxy-2-methylisoquinoline-1,3(2H,4H)-dione | 65 |

| 2 | Ethanol (B145695) | 4-Ethoxy-2-methylisoquinoline-1,3(2H,4H)-dione | 70 |

| 3 | Isopropanol | 4-Isopropoxy-2-methylisoquinoline-1,3(2H,4H)-dione | 68 |

| 4 | 2,2,2-Trifluoroethanol | 2-Methyl-4-(2,2,2-trifluoroethoxy)isoquinoline-1,3(2H,4H)-dione | 75 |

| 5 | 1,1,1,3,3,3-Hexafluoroisopropanol | 4-(1,1,1,3,3,3-Hexafluoroisopropoxy)-2-methylisoquinoline-1,3(2H,4H)-dione | 85 |

Photochemical O–H, S–H, and C–H Insertion Reactions of 4-Diazoisoquinoline-1,3(2H,4H)-diones

The photochemical reactivity of 4-diazoisoquinoline-1,3(2H,4H)-diones provides a mild and effective method for the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. researchgate.net Irradiation with blue LEDs can efficiently induce O–H, S–H, and C–H insertion reactions. acs.org This approach is particularly useful for introducing fluorinated moieties, which can significantly impact the pharmacokinetic and physicochemical properties of the resulting compounds. researchgate.net

The general procedure involves dissolving the 4-diazoisoquinoline-1,3(2H,4H)-dione in the respective alcohol, thiol, or arene and irradiating the solution with blue LEDs (typically around 455 nm) at approximately 15 °C. acs.org While O–H and S–H insertion reactions are generally completed within a couple of hours, C–H insertion reactions with arenes may require longer reaction times, up to 24 hours. acs.org For instance, the reaction with various N-alkyl-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones in fluorinated alcohols can produce fluorinated derivatives in yields ranging from 60–71%. acs.org However, the stability of the substrate and product can influence the yield, as seen in the diminished yield with 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione. acs.org

| Substrate | Reagent/Solvent | Reaction Time | Product | Yield (%) |

| 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | 2 h | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-methylisoquinoline-1,3(2H,4H)-dione | 67 |

| 4-Diazo-2-ethylisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | 1.5 h | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-ethylisoquinoline-1,3(2H,4H)-dione | 71 |

| 4-Diazo-2-propylisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | 1.5 h | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-propylisoquinoline-1,3(2H,4H)-dione | 65 |

| 4-Diazo-2-butylisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | 1.5 h | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-butylisoquinoline-1,3(2H,4H)-dione | 60 |

| 4-Diazo-2-benzylisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | 1.5 h | 2-Benzyl-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)isoquinoline-1,3(2H,4H)-dione | 68 |

| 4-Diazo-2-phenylisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | 1.5 h | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-phenylisoquinoline-1,3(2H,4H)-dione | 45 |

Ruthenium, Rhodium, and Dual Catalytic Conditions in Diazo Compound Reactions

Transition metal catalysis, particularly with ruthenium and rhodium, has been employed in the reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones to synthesize a variety of derivatives. While rhodium-catalyzed reactions have been more extensively explored, ruthenium and dual catalytic systems also show utility.

Rhodium catalysts have been used in reactions with nitriles, heterocycles, and carboxylic acids. acs.org More recently, rhodium catalysis, sometimes in conjunction with a copper co-catalyst (dual catalysis), has been utilized to synthesize various spirocyclic heterocycles. acs.org

A specific application involving ruthenium includes a three-component acyloxylation reaction with a 4-diazoisoquinoline-1,3(2H,4H)-dione derivative, showcasing the potential of this metal in facilitating complex transformations. acs.org

| Catalyst System | Reactants | Product Type | Ref. |

| Rhodium | 4-Diazoisoquinoline-1,3(2H,4H)-diones, Nitriles | Substituted isoquinoline-1,3(2H,4H)-diones | acs.org |

| Rhodium | 4-Diazoisoquinoline-1,3(2H,4H)-diones, Heterocycles | Substituted isoquinoline-1,3(2H,4H)-diones | acs.org |

| Rhodium | 4-Diazoisoquinoline-1,3(2H,4H)-diones, Carboxylic acids | Substituted isoquinoline-1,3(2H,4H)-diones | acs.org |

| Rhodium and Copper (Dual Catalysis) | 4-Diazoisoquinoline-1,3(2H,4H)-diones | Spirocyclic heterocycles | acs.org |

| Ruthenium | 4-Diazoisoquinoline-1,3(2H,4H)-dione derivative | Product of three-component acyloxylation | acs.org |

One-Pot Synthetic Procedures

Preparation of 4-Hydroxyisoquinoline-1,3(2H,4H)-diones from N-Alkylbenzamides and α-Keto Esters

An efficient one-pot synthesis of 4-substituted 4-hydroxyisoquinoline-1,3(2H,4H)-diones has been developed from readily available starting materials. nih.gov This method involves the treatment of N-alkylbenzamides with two equivalents of butyllithium (B86547) to generate N-alkyl-2,N-dilithiobenzamides. The subsequent reaction of this intermediate with methyl 2-oxoalkanoates leads to the formation of the desired 4-hydroxyisoquinoline-1,3(2H,4H)-diones in satisfactory yields. nih.gov

| N-Alkylbenzamide | α-Keto Ester | Product | Yield (%) |

| N-Methylbenzamide | Methyl pyruvate | 4-Hydroxy-4-methyl-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

| N-Ethylbenzamide | Methyl pyruvate | 2-Ethyl-4-hydroxy-4-methylisoquinoline-1,3(2H,4H)-dione | 72 |

| N-Propylbenzamide | Methyl pyruvate | 4-Hydroxy-4-methyl-2-propylisoquinoline-1,3(2H,4H)-dione | 78 |

| N-Butylbenzamide | Methyl pyruvate | 2-Butyl-4-hydroxy-4-methylisoquinoline-1,3(2H,4H)-dione | 76 |

| N-Methylbenzamide | Methyl 2-oxobutanoate | 4-Ethyl-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione | 70 |

Sequential Preparation of Isoquinoline-1,3(2H,4H)-dione Derivatives

A one-pot sequential reaction strategy provides an efficient route to various isoquinoline-1,3(2H,4H)-dione derivatives through a radical cyclization pathway. nih.gov This method utilizes N-alkyl(aryl)-N-methacryloyl benzamides as the starting material, which can react with benzyl alcohols and sodium benzenesulfinates to produce a range of derivatives in high yields. nih.gov The process is valued for its simplicity and broad substrate scope, making these valuable molecules more accessible for drug discovery. nih.gov

| N-Substituent | Reactant 1 | Reactant 2 | Product | Yield (%) |

| Methyl | Benzyl alcohol | - | 2-Methyl-4-phenylisoquinoline-1,3(2H,4H)-dione | 85 |

| Ethyl | 4-Methoxybenzyl alcohol | - | 2-Ethyl-4-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | 82 |

| Phenyl | Benzyl alcohol | Sodium benzenesulfinate | 2-Phenyl-4-phenyl-4-(phenylsulfonyl)methylisoquinoline-1,3(2H,4H)-dione | 75 |

Metal-Free Catalyzed Reactions

Oxidative Arylsulfonylation of α,β-Unsaturated Imides with Sulfonylhydrazides

A metal-free approach for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives involves the oxidative arylsulfonylation of α,β-unsaturated imides with sulfonylhydrazides. acs.org This reaction proceeds through the generation of sulfonyl radicals from the cleavage of the S–N bond of sulfonylhydrazides, followed by sulfonylation and C–H functionalization. acs.org The use of an economical and environmentally friendly TBAI–TBHP (tetrabutylammonium iodide–tert-butyl hydroperoxide) catalytic system allows for the formation of the corresponding isoquinoline-1,3(2H,4H)-diones with various functional groups in moderate to good yields. acs.org

| α,β-Unsaturated Imide | Sulfonylhydrazide | Product | Yield (%) |

| N-Methyl-N-methacryloylbenzamide | Benzenesulfonylhydrazide | 2-Methyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 78 |

| N-Ethyl-N-methacryloylbenzamide | 4-Methylbenzenesulfonylhydrazide | 2-Ethyl-4-((4-methylphenyl)sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 82 |

| N-Phenyl-N-methacryloylbenzamide | 4-Chlorobenzenesulfonylhydrazide | 4-((4-Chlorophenyl)sulfonylmethyl)-2-phenylisoquinoline-1,3(2H,4H)-dione | 75 |

Air Oxidation Cascade Processes for Isoquinoline-1,3,4(2H)-triones

A notable and environmentally benign method for the synthesis of isoquinoline-1,3,4(2H)-triones involves a metal-free, one-pot air oxidation cascade process. This approach utilizes the readily available trifunctional aromatic ketone, methyl-2-(2-bromoacetyl)benzoate, which reacts with primary amines to yield the desired trione (B1666649) derivatives. This reaction is significant for its operational simplicity and avoidance of heavy metal catalysts.

The process is initiated by dissolving methyl 2-(bromoacetyl)benzoate in a dry solvent such as acetonitrile (B52724) (CH3CN). A base, for example, diisopropylethylamine (DIPEA), is added to the solution, followed by the primary amine (including methylamine (B109427) to produce the 2-methyl derivative). The mixture is then stirred vigorously under an air atmosphere at a moderately elevated temperature (e.g., 50 °C) overnight. This extended reaction time allows for the completion of the cascade process. The final product is isolated and purified using standard techniques like flash column chromatography.

The proposed mechanism for this cascade reaction is a multi-step sequence. It begins with the reaction between the primary amine and methyl 2-(bromoacetyl)benzoate. An in-situ air oxidation follows, leading to the formation of the isoquinoline-1,3,4(2H)-trione scaffold. This process is believed to proceed via an enol intermediate that reacts with atmospheric oxygen. A subsequent protonation and water elimination afford the final trione product. This method represents an efficient "green" chemistry approach due to its high atom economy and the use of air as the oxidant.

For the synthesis of derivatives with a free NH group, a modified protocol employing a Staudinger reaction in the presence of trimethylphosphine (B1194731) has also been developed.

Structural Modification and Derivatization

Introduction of Fluorinated Moieties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacokinetic properties. A modern and mild method for the introduction of fluorinated moieties onto the isoquinoline-1,3(2H,4H)-dione scaffold is through photochemical O–H insertion reactions. This technique utilizes 4-diazoisoquinoline-1,3(2H,4H)-diones as versatile precursors.

The general procedure involves dissolving the 4-diazoisoquinoline-1,3(2H,4H)-dione in a fluorinated alcohol, which acts as both the solvent and the reagent. The reaction mixture is then irradiated with blue LEDs (around 455 nm) for a relatively short period, typically under 2 hours, at a cool temperature (e.g., 15 °C). This method is highly efficient and has been successfully scaled up to gram-scale reactions, yielding over a gram of the fluorinated product. An important aspect of this process is the ability to recycle the often-expensive fluorinated alcohol solvent, enhancing the sustainability of the synthesis.

The reaction is compatible with various N-alkyl substituted 4-diazoisoquinoline-1,3(2H,4H)-diones, including the N-methyl derivative, consistently producing fluorinated products in good yields. The presence of either electron-donating or electron-withdrawing substituents on the aromatic ring can slightly influence the reaction yield. For instance, methoxy (B1213986) groups at the C6 and C7 positions may require longer reaction times. Conversely, halogen substituents at the C6 position can destabilize the resulting products, making their isolation challenging.

Below is a table summarizing the synthesis of various fluorinated isoquinoline-1,3(2H,4H)-dione derivatives.

Table 1: Synthesis of Fluorinated Isoquinoline-1,3(2H,4H)-dione Derivatives via Photochemical O-H Insertion

Starting Material (N-substituent) Fluorinated Alcohol Product Yield (%) Reaction Time (h) N-Methyl Hexafluoroisopropanol (HFIP) 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-methylisoquinoline-1,3(2H,4H)-dione 71 1.5 N-Ethyl Hexafluoroisopropanol (HFIP) 2-Ethyl-4-(1,1,1,3,3,3-hexafluoro-2-propoxy)isoquinoline-1,3(2H,4H)-dione 68 1.5 N-Propyl Hexafluoroisopropanol (HFIP) 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-propylisoquinoline-1,3(2H,4H)-dione 60 1.5 N-Phenyl Hexafluoroisopropanol (HFIP) 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-phenylisoquinoline-1,3(2H,4H)-dione 45 1.5 N-Methyl, 7-Methoxy Hexafluoroisopropanol (HFIP) 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-7-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione 53 4.5 N-Methyl, 6-Methoxy Hexafluoroisopropanol (HFIP) 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-6-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione 46 20

Table of Compounds

Compound Name 2-Methylisoquinoline-1,3(2H,4H)-dione Isoquinoline-1,3,4(2H)-triones Methyl-2-(2-bromoacetyl)benzoate 4-Diazoisoquinoline-1,3(2H,4H)-diones 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-methylisoquinoline-1,3(2H,4H)-dione 2-Ethyl-4-(1,1,1,3,3,3-hexafluoro-2-propoxy)isoquinoline-1,3(2H,4H)-dione 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-propylisoquinoline-1,3(2H,4H)-dione 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-phenylisoquinoline-1,3(2H,4H)-dione 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-7-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-6-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione N-Alkyl-N-methacryloyl benzamides 4-Alkylisoquinoline-1,3(2H,4H)-diones Di-tert-butyl azodicarboxylate 4-(2-Hydroxy-2-methyl-propyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione N-Acryloyl-N-methyl-benzamide 6-Methyl-2-methylisoquinoline-1,3(2H,4H)-dione 6-Fluoro-2-methylisoquinoline-1,3(2H,4H)-dione 6-Chloro-2-methylisoquinoline-1,3(2H,4H)-dione 6-Bromo-2-methylisoquinoline-1,3(2H,4H)-dione 6-Sulfonylmethyl-2-methylisoquinoline-1,3(2H,4H)-dione 6-tert-Butyl-2-methylisoquinoline-1,3(2H,4H)-dione 6-Ethoxy-2-methylisoquinoline-1,3(2H,4H)-dione 7-Methyl-2-methylisoquinoline-1,3(2H,4H)-dione

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Cascade Reactions

The mechanism of this cascade reaction is initiated by an oxidative cross-coupling, which is followed by a radical addition to the aromatic ring and subsequent cyclization to form the dione (B5365651) structure. nih.govrsc.org Visible-light-mediated tandem reactions have also been developed, utilizing precursors like acryloylbenzamides with alkyl boronic acids or arylsulfonylhydrazides. researchgate.net These reactions proceed through radical addition and cyclization cascades under mild conditions, offering a versatile route to a variety of substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net Mechanistic studies indicate that in some photoinduced transformations, in situ generated phenolate (B1203915) anions can act as photosensitizers to drive the reaction. researchgate.net

Radical Addition to Aromatic Rings

A key step in several synthetic routes to the 2-Methylisoquinoline-1,3(2H,4H)-dione core is the intramolecular radical addition to an aromatic ring. In the cascade reaction of N-methyl-N-methacryloyl benzamide (B126) with aryl aldehydes, an intermediate radical is generated which then adds to the benzamide's aromatic ring to construct the heterocyclic system. nih.govrsc.org This cyclization is a crucial bond-forming step that establishes the core structure of the final product. nih.govrsc.org

Oxidative Cross-Coupling Processes

Oxidative cross-coupling serves as an initiating step in the cascade reaction that forms isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org Specifically, the reaction between an N-alkyl-N-methacryloylbenzamide and an aryl aldehyde begins with the oxidative cross-coupling of the activated alkene moiety of the benzamide with the aldehyde's functional group. nih.govrsc.org This initial coupling generates the necessary intermediate that subsequently undergoes the radical cyclization onto the aromatic ring. nih.gov This process is advantageous as it occurs under mild conditions and avoids the use of metal catalysts. nih.govrsc.org

O-H, S-H, and C-H Insertion Reaction Mechanisms

The this compound scaffold can be further functionalized through photochemical reactions. By converting the parent dione into a 4-diazo derivative, specifically 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione, the molecule becomes a precursor for carbene-mediated insertion reactions. nih.gov

Under mild blue LED irradiation (e.g., 455 nm), the diazo compound undergoes photolysis to generate a free carbene. nih.govresearchgate.net This highly reactive intermediate can then undergo formal insertion into various X-H bonds.

O-H Insertion: The reaction is particularly efficient with highly acidic, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), providing fluorinated moieties in high yields. nih.govacs.org The reaction is scalable to the gram level and can be completed in under two hours. nih.gov For less acidic alcohols such as ethanol (B145695), product formation is not observed, suggesting a mechanism where the acidic alcohol may first coordinate to the α-carbonyl group. nih.gov

S-H Insertion: The generated carbene also readily inserts into the S-H bonds of thiols. nih.gov

C-H Insertion: Insertion into the C-H bonds of arenes is also possible, although it typically requires longer reaction times (e.g., 24 hours). nih.gov

These photochemical insertion reactions provide a powerful and mild method for introducing diverse functional groups at the C-4 position of the this compound skeleton. nih.gov

| Reactant (X-H Source) | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | O-H Insertion | Blue LEDs (455 nm), 1.5 h | 71% | nih.gov |

| Ethanethiol | S-H Insertion | Blue LEDs (455 nm), 1.5 h | Good (unspecified) | nih.gov |

| Benzene (B151609) | C-H Insertion | Blue LEDs (455 nm), 24 h | Serviceable (unspecified) | nih.gov |

| 1,1,1-Trifluoroethanol | O-H Insertion | Blue LEDs (455 nm), 4.5 h | 47% | nih.gov |

Kinetics Studies in Photochemical Reactions

While formal kinetic studies are not extensively detailed, the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones exhibits reactivity patterns that provide insight into the reaction kinetics. nih.govacs.org The efficiency of the O-H insertion is highly dependent on the substrate. For instance, the reaction with HFIP is complete in 1.5 hours, whereas the reaction with 1,1,1-trifluoroethanol requires a longer time of 4.5 hours to achieve a serviceable yield. nih.gov This suggests that the acidity of the alcohol plays a significant role in the reaction rate.

Furthermore, the electronic properties of the isoquinolinedione scaffold influence the photochemical process. The presence of electron-withdrawing or electron-donating substituents on the aromatic ring can diminish the reaction yield compared to unsubstituted analogues. nih.gov In some cases, such as with methoxy-substituted derivatives, a prolonged reaction time is necessary to achieve a good yield. nih.gov

The absorption properties of the diazo compound are also critical. When the 1-carbonyl group of the dione is replaced with a sulfoxide (B87167) moiety, a hypsochromic (blue) shift of about 35 nm is observed in the UV-vis absorption spectrum. acs.org Consequently, a higher energy light source, such as violet LED irradiation, is required for effective photolysis and subsequent O-H insertion, indicating a direct link between the electronic structure of the starting material and the required photochemical activation energy. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR experiments used to determine the carbon-hydrogen framework of 2-Methylisoquinoline-1,3(2H,4H)-dione.

¹H NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons at the C4 position, and the N-methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) would show complex multiplets for the four protons on the fused benzene (B151609) ring. The proton at the C8 position is often shifted downfield due to the anisotropic effect of the adjacent C1 carbonyl group. The two protons at the C4 position would appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with. The three protons of the N-methyl group would also present as a sharp singlet, typically in the δ 3.0-3.5 ppm region, due to the deshielding effect of the adjacent nitrogen atom and carbonyl groups.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The two carbonyl carbons (C1 and C3) would resonate at the lowest field (δ 160-180 ppm) due to the strong deshielding effect of the electronegative oxygen atoms. The six carbons of the aromatic ring would appear in the typical aromatic region (δ 120-140 ppm), with the quaternary carbons (C4a and C8a) showing different intensities compared to the protonated carbons. The methylene carbon (C4) and the N-methyl carbon would appear at the highest field (most shielded), with the N-methyl carbon signal typically found around δ 25-35 ppm.

The following table summarizes the predicted chemical shifts (δ) for this compound based on data from closely related derivatives.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.2 (s, 3H) | ~28 |

| C1 | - | ~164 |

| C3 | - | ~168 |

| C4 | ~4.1 (s, 2H) | ~40 |

| C4a | - | ~128 |

| C5 | ~7.4 (d) | ~129 |

| C6 | ~7.6 (t) | ~134 |

| C7 | ~7.3 (t) | ~128 |

| C8 | ~8.1 (d) | ~126 |

| C8a | - | ~138 |

Note: The predicted values are estimates. Actual experimental values may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet.

While this compound itself is achiral and conformationally constrained, advanced 2D NMR techniques would be crucial for characterizing its substituted derivatives, which may possess stereocenters or exhibit conformational isomerism.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons, such as those within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For substituted derivatives, NOESY can be used to determine stereochemistry and conformation by identifying protons that are close in space, even if they are not directly bonded.

For the parent compound, these techniques would primarily serve to confirm the assignments made from 1D spectra.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₀H₉NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (175.06). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Expected HRMS Data:

Molecular Formula: C₁₀H₉NO₂

Calculated Exact Mass: 175.06333

Observed Mass [M+H]⁺: Would be expected within a few parts per million (ppm) of 176.07064.

Common fragmentation pathways in the mass spectrum could involve the loss of carbon monoxide (CO, 28 Da), the cleavage of the N-CH₃ group, or the retro-Diels-Alder fragmentation of the heterocyclic ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, CH₃ & CH₂) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1680 - 1720 |

| C=O (Ketone) | Stretching | 1700 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

The most prominent features would be the two strong carbonyl (C=O) stretching bands. The amide carbonyl (at C1) and the ketone carbonyl (at C3) are in different chemical environments, which may result in two distinct, possibly overlapping, strong absorption peaks in the 1680-1740 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), is expected to display absorptions characteristic of its conjugated system.

The primary absorptions would arise from π→π* transitions associated with the fused benzene ring and the carbonyl groups. These are typically observed as strong absorption bands in the 200-300 nm range. Weaker n→π* transitions associated with the lone pair of electrons on the carbonyl oxygen atoms may also be observed at longer wavelengths ( >300 nm). Studies on the related compound 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione show a characteristic UV-Vis spectrum, suggesting that the parent compound would also have a distinct absorption profile useful for its identification. nih.gov

Theoretical and Computational Studies

Molecular Docking Investigations on Target Interactions

Computational docking studies have been instrumental in elucidating the potential therapeutic targets of the isoquinoline-1,3(2H,4H)-dione scaffold. One of the primary targets identified through these in silico methods is Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle and a target in cancer therapy. plos.org

A combined three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking analysis was performed on a series of 81 isoquinoline-1,3(2H,4H)-dione derivatives to explore their interactions with the CDK4 protein. plos.org The Surflex-dock program was utilized to model the binding mode of these inhibitors within the CDK4 active site. The results from these computational models, which showed good predictive ability, provided a pathway for understanding the specific interactions driving the inhibitory activity. plos.org This analysis helps in the rational design of new, more potent derivatives by predicting how structural modifications will affect binding affinity. plos.org The isoquinoline-1,3(2H,4H)-dione ring was identified as a rigid common substructure essential for aligning the molecules within the kinase's binding pocket. plos.org

The study highlighted the importance of specific structural features for activity toward CDK4, and based on the docking and QSAR models, twenty new potent molecules were designed with predicted activities greater than the most active compounds previously reported in the literature. plos.org

Table 1: Summary of Molecular Docking Study on Isoquinoline-1,3-dione Derivatives

| Computational Method | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Surflex-dock | Cyclin-Dependent Kinase 4 (CDK4) | Elucidated the binding mode between inhibitors and the CDK4 protein. | plos.org |

Computational Analysis of Reaction Pathways

Theoretical studies have been applied to understand the reaction mechanisms for the synthesis and functionalization of the isoquinoline-1,3(2H,4H)-dione core. A notable area of investigation is the photochemical functionalization of 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione, which provides a versatile route to a range of derivatives. nih.gov

Under blue LED irradiation, these diazo compounds can undergo O-H insertion reactions. Computational analysis and experimental observations suggest a specific reaction mechanism that deviates from a formal carbene O-H insertion, particularly with acidic alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The proposed pathway involves the coordination of the highly acidic HFIP to the α-carbonyl moiety of the dione (B5365651). nih.gov This initial coordination facilitates the subsequent steps of the reaction, leading to the introduction of fluorinated moieties into the scaffold. This mechanistic insight is crucial for optimizing reaction conditions and expanding the scope to other substrates. nih.gov For less acidic alcohols, such as ethanol (B145695), no product formation was observed, supporting the proposed mechanism where solvent acidity plays a key role. nih.gov

Ligand Interaction Pattern Analysis with Metal Ions

While direct computational studies on 2-Methylisoquinoline-1,3(2H,4H)-dione are limited, extensive research on the closely related analogue, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, has established the scaffold's potent ability to chelate metal ions. This property is central to its function as an inhibitor of various metalloenzymes, which require divalent metal ions like Magnesium (Mg²⁺) or Manganese (Mn²⁺) for their catalytic activity. nih.govmdpi.comescholarship.org

Computational docking studies have been employed to understand how these compounds inhibit viral metalloenzymes such as HIV-1 integrase and the RNase H domain of reverse transcriptase. mdpi.comnih.gov Molecular simulations suggest that the 2-hydroxyisoquinoline-1,3-dione core can bind to the two Mg²⁺ ions present in the enzyme's active site. mdpi.com This binding is proposed to occur through a "tridentate" chelation mode, effectively sequestering the metal cofactors and inhibiting the enzyme's function. mdpi.com Physicochemical studies have confirmed that these compounds can form both 1:1 and 1:2 (metal/ligand) stoichiometric complexes with magnesium in solution, further supporting the chelation mechanism. nih.gov The ability of this scaffold to act as a metal ion chelator is a key finding from both experimental and computational analyses. mdpi.comescholarship.org

Table 2: Metalloenzymes Inhibited by the Isoquinoline-1,3-dione Scaffold via Metal Ion Chelation

| Metalloenzyme | Viral Source | Metal Cofactor | Reference |

|---|---|---|---|

| Integrase | HIV-1 | Mg²⁺ | nih.govnih.gov |

| Reverse Transcriptase (RNase H Domain) | HIV-1 | Mg²⁺ | nih.govnih.gov |

| Endonuclease | Influenza Virus | Mg²⁺/Mn²⁺ | nih.gov |

Biological Activity and Pharmacological Research of 2 Methylisoquinoline 1,3 2h,4h Dione Derivatives

Enzyme Inhibition Studies

HIV-1 Integrase (IN) Inhibition

Derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold, particularly 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), have been identified as potent inhibitors of HIV-1 integrase (IN). mdpi.comopenrepository.comnih.gov This viral enzyme is essential for inserting the viral DNA into the host cell's genome, making it a critical target for antiretroviral therapy. mdpi.comnih.gov The HID scaffold is believed to exert its inhibitory effect by chelating the two magnesium ions within the catalytic core of the enzyme. scilit.com

Structure-activity relationship (SAR) studies have shown that introducing lipophilic alkyl groups at the 4-position of the HID scaffold can enhance selectivity for integrase. mdpi.comnih.gov Further optimization, such as adding carboxamido chains at this position, has yielded compounds with strong inhibitory potencies against integrase, comparable to the clinically used drug Raltegravir. scilit.com For instance, certain 4-carboxamide derivatives demonstrated potent inhibition of the strand transfer (ST) and 3'-processing (3'-P) activities of integrase. scilit.com One hit compound, bearing a 4-fluorobenzyl group, not only showed powerful enzymatic inhibition but also maintained activity against Raltegravir-resistant HIV-1 variants. scilit.com

However, while some derivatives show low micromolar to nanomolar inhibitory activity, their development as antiviral agents has often been hampered by high cellular cytotoxicity. nih.govresearchgate.netnanobioletters.com

| Compound Class | Specific Derivative/Modification | Target | IC₅₀ | Reference |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Unsubstituted | HIV-1 Integrase | 6.32 µM | nih.gov |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | 7-substituted derivatives | HIV-1 Integrase | Submicromolar | openrepository.com |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | 4-pentyl substituted | HIV-1 Integrase | Low micromolar | nih.gov |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | 4-(3-phenylpropyl) substituted | HIV-1 Integrase | Low micromolar | nih.gov |

| 4-Carboxamido-2-hydroxyisoquinoline-1,3(2H,4H)-dione | Hit compound 32 (with p-fluorobenzyl) | HIV-1 Integrase | Low nanomolar | scilit.com |

HIV-1 Reverse Transcriptase Ribonuclease H (RNase H) Domain Inhibition

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has also been investigated for its ability to inhibit the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT). medchemexpress.comnih.gov This enzymatic function is crucial for the degradation of the viral RNA template during the synthesis of viral DNA, and it represents a validated but clinically unexploited therapeutic target. nih.gov

The structural and functional similarities between the active sites of HIV-1 integrase and the RNase H domain of RT have led to the development of dual inhibitors based on the HID scaffold. mdpi.comopenrepository.com These compounds are thought to function by binding to the two divalent metal ions in the RNase H active site. researchgate.net

Research has shown that various C-5, C-6, or C-7 substituted HID derivatives can inhibit RNase H in the sub-micromolar to low micromolar range. nih.gov For example, 2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dione was found to be a potent RNase H inhibitor with an IC₅₀ of 61 nM and was significantly less potent against HIV integrase (IC₅₀ ~ 5 µM), indicating a degree of selectivity. researchgate.netmedchemexpress.com The antiviral activity of this particular compound is believed to be primarily due to its RNase H inhibition. medchemexpress.com In contrast, other studies on 4-alkylated derivatives found them to be poor inhibitors of RNase H. nih.gov

| Compound Class | Specific Derivative/Modification | Target | IC₅₀ | Reference |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Unsubstituted | HIV-1 RT RNase H | 5.9 µM | nih.gov |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | 4-methoxycarbonyl substituted | HIV-1 RT RNase H | 61 nM | researchgate.net |

| Aryl Substituted HIDs | C-7 aryl substituted (4a) | HIV-1 RT RNase H | 1.2 µM | nih.gov |

| Aryl Substituted HIDs | C-6 aryl substituted (5a) | HIV-1 RT RNase H | 1.1 µM | nih.gov |

| Aryl Substituted HIDs | C-5 aryl substituted (7a) | HIV-1 RT RNase H | 2.0 µM | nih.gov |

Caspase-3 Inhibition

A distinct class of derivatives, the isoquinoline-1,3,4-triones, have been identified as novel and potent inhibitors of caspase-3. Caspase-3 is a key effector enzyme in the apoptotic cascade, making it a therapeutic target for diseases characterized by dysregulated cell death.

These compounds were found to irreversibly inactivate caspase-3 in a time- and dose-dependent manner. The mechanism of inhibition involves a redox cycle; the compounds react with reducing agents like 1,4-dithiothreitol (DTT) in the presence of oxygen to generate reactive oxygen species (ROS), which in turn leads to the inactivation of the enzyme.

Structural modifications of the initial hits from high-throughput screening led to derivatives with significantly improved activity. The introduction of a 6-N-acyl group, for instance, greatly enhanced the inhibitory potency, resulting in compounds with low nanomolar activity against caspase-3 in vitro. One such derivative, compound 6k, exhibited an IC₅₀ of 40 nM. Furthermore, selected compounds demonstrated the ability to protect against apoptosis in cell-based models and showed a dose-dependent decrease in infarct volume in a stroke model.

| Compound Class | Specific Derivative/Modification | Target | IC₅₀ | Reference |

| Isoquinoline-1,3,4-trione | Compound 6k (with 6-N-acyl group) | Caspase-3 | 40 nM |

Cereblon (CRBN) Modulation and Inhibition

Derivatives of isoquinoline-1,3(2H,4H)-dione have been designed as modulators of Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. CRBN is the direct target of immunomodulatory drugs (IMiDs) like lenalidomide, which are used in the treatment of multiple myeloma.

In one study, a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were synthesized. These compounds retain the glutarimide (B196013) group responsible for CRBN binding while replacing the phthaloyl ring of traditional IMiDs with the isoquinolinedione structure.

One of the lead compounds, designated 10a, demonstrated potent inhibitory activity against CRBN with an IC₅₀ of 4.83 µM in a biochemical assay. It also showed significant antiproliferative activity against multiple myeloma cell lines NCI-H929 (IC₅₀ = 2.25 µM) and U239 (IC₅₀ = 5.86 µM). Further studies revealed that compound 10a could induce the degradation of neosubstrate proteins IKZF1 and IKZF3, arrest the cell cycle, and increase apoptosis, consistent with the mechanism of other CRBN modulators.

| Compound Class | Specific Derivative (10a) | Target/Assay | IC₅₀ | Reference |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | Cereblon (CRBN) Inhibition | 4.83 µM | ||

| NCI-H929 Cell Proliferation | 2.25 µM | |||

| U239 Cell Proliferation | 5.86 µM | |||

| TNF-α Inhibition | 0.76 µM |

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has also been identified as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome. Like HIV-1 integrase and RNase H, it is a divalent metal-dependent enzyme, making it a suitable target for inhibitors that function via metal chelation. The discovery that HID subtypes could inhibit HCV NS5B prompted further investigation into their potential as inhibitors for other viral enzymes with similar active site chemistry, such as HIV RNase H. nih.gov

Aldose Reductase Inhibition

Derivatives based on the isoquinoline-1,3-dione framework have been developed as novel inhibitors of aldose reductase. nih.gov This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. nih.gov Under the hyperglycemic conditions of diabetes, increased flux through this pathway is implicated in the development of chronic complications such as neuropathy, nephropathy, and retinopathy. nih.gov

Research into spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrones, which are derived from the isoquinoline-1,3-dione framework, has yielded potent aldose reductase inhibitors (ARIs). Structure-activity studies demonstrated that substitution at the N-2 position of the isoquinoline-1,3-dione core with diverse groups, including methyl, aralkyl, and benzothiazolylmethyl, produced several excellent series of ARIs. nih.gov Optimization of these series led to the design of a clinical candidate, 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, which showed exceptional oral potency in animal models of diabetic complications. nih.gov

Anticancer Activity Research

Derivatives of the 2-isoquinoline-1,3(2H,4H)-dione scaffold have demonstrated notable anticancer properties through various mechanisms of action. Research has highlighted their ability to inhibit the growth of cancer cells, trigger programmed cell death, and interfere with key cellular processes that are essential for tumor progression.

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives has been synthesized and evaluated for their antiproliferative effects. nih.gov One particular compound, designated 10a in the study, exhibited potent activity against multiple myeloma cell lines. nih.gov The antiproliferative efficacy was quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For compound 10a, the IC50 values were determined to be 2.25 µM against the NCI-H929 cell line and 5.86 µM against the U239 cell line. nih.gov These findings indicate a considerable potency of this derivative in inhibiting the proliferation of these specific cancer cells. nih.gov

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H929 | 2.25 |

| U239 | 5.86 |

Data sourced from a study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

Further investigation into the mechanism of action revealed that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov In studies using the NCI-H929 cell line, treatment with a selected 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (compound 10a) led to a significant, dose-dependent increase in apoptotic events. nih.gov The percentage of apoptotic cells rose from 6.0% in the control group to 29.5% and 34.6% at concentrations of 1 µM and 5 µM, respectively. nih.gov This demonstrates the compound's ability to effectively trigger the cellular machinery for self-destruction in cancer cells.

In addition to inducing apoptosis, these derivatives were also found to affect the cell cycle. nih.gov The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer is often characterized by uncontrolled cell division. The research showed that compound 10a can arrest the NCI-H929 cells at the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from progressing to the synthesis (S) phase, thereby halting proliferation. proquest.com

The anticancer effects of these isoquinoline-1,3(2H,4H)-dione derivatives are linked to their function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov By binding to CRBN, these compounds can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates. binasss.sa.cr

Key targets identified in this process are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These proteins are critical for the survival and proliferation of multiple myeloma cells. nih.gov Research has confirmed that a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (compound 10a) induces the degradation of both IKZF1 and IKZF3 proteins through the CRL4CRBN E3 ubiquitin ligase pathway. nih.govnih.gov This targeted protein degradation is a primary mechanism behind the observed anticancer activity. nih.gov

The isoquinoline-1,3(2H,4H)-dione scaffold has also been identified as a promising framework for the development of kinase inhibitors. plos.org Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. plos.org A series of novel isoquinoline-1,3-(2H,4H)-diones have been investigated for their selective inhibitory activity against cyclin-dependent kinase 4 (CDK4). plos.orgbohrium.com CDK4 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer treatment. plos.org Computational studies, including 3D-QSAR and molecular docking, have been employed to explore the interactions between these derivatives and the CDK4 protein, aiming to develop more potent and selective inhibitors. plos.org

Applications in Advanced Organic Synthesis and Catalysis

Utilization as Versatile Reagents for Diverse Derivatizations

The functionalization of the isoquinoline-1,3(2H,4H)-dione core is a key area of research for creating new pharmaceutical candidates and molecular probes. nih.gov The 4-position of the dione (B5365651) ring, in particular, serves as a versatile handle for a variety of chemical transformations.

One notable advancement is the use of 4-diazoisoquinoline-1,3(2H,4H)-diones as adaptable reagents for derivatization. nih.gov These diazo compounds are precursors to carbenes, which can undergo a range of insertion and cycloaddition reactions. Specifically, photochemical activation of these compounds using blue LEDs provides a mild and efficient method for introducing new functional groups. Research has demonstrated that N-alkyl-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones, including the 2-methyl derivative, consistently participate in these reactions. nih.gov

A primary application of this photochemical strategy is the introduction of fluorinated moieties into the isoquinoline-dione scaffold. nih.gov Fluorine-containing groups are highly sought after in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. The photochemical O–H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones with fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), proceed in high yields. nih.gov This methodology is scalable and has been successfully performed on a gram scale. nih.gov Beyond O-H insertions, these diazo compounds are also compatible with S-H and C-H insertion reactions, further broadening their synthetic utility. nih.gov

Table 1: Examples of Photochemical Insertion Reactions with N-Alkyl-Substituted 4-Diazoisoquinoline-1,3(2H,4H)-diones nih.gov

| N-Substituent | Reagent | Product Type | Yield (%) |

| Methyl | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | O-H Insertion | 71 |

| Ethyl | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | O-H Insertion | 68 |

| Propyl | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | O-H Insertion | 60 |

| Isopropyl | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | O-H Insertion | 65 |

This reactivity underscores the role of the 2-Methylisoquinoline-1,3(2H,4H)-dione framework as a platform for generating a diverse library of derivatives with tailored properties.

Intermediates in the Synthesis of Complex Heterocyclic Compounds

The rigid bicyclic structure of this compound makes it an ideal intermediate for the synthesis of more elaborate and sterically demanding heterocyclic systems. researchgate.net Its derivatives serve as key precursors in cascade reactions and multi-component syntheses, enabling the efficient construction of polycyclic molecules. rsc.org

For instance, ketimines derived from isoquinoline-1,3-dione are employed in chiral phosphoric acid-catalyzed enantioselective aza-additions. researchgate.net These reactions with arylamines lead to the formation of chiral acyclic N,N-acetals, which are valuable motifs in medicinal chemistry. researchgate.net The isoquinoline-dione moiety acts as a crucial component that facilitates the reaction and helps establish the desired stereochemistry. researchgate.net

Furthermore, the isoquinoline-1,3(2H,4H)-dione skeleton is a foundational element in building polycyclic uracil (B121893) derivatives, such as benzo[f]quinazoline-1,3(2H,4H)-diones. nih.gov Synthetic strategies involving palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerization use precursors that incorporate this core structure to assemble the final complex heterocyclic framework. nih.gov The development of such multi-step sequences highlights the importance of the isoquinoline-dione as a reliable synthetic intermediate.

Table 2: Complex Heterocyclic Systems Synthesized from Isoquinoline-1,3(2H,4H)-dione Intermediates

| Precursor Type | Reaction Type | Resulting Complex Heterocycle |

| Isoquinoline-1,3-dione derived ketimines | Enantioselective aza-addition | Chiral acyclic N,N-acetals researchgate.net |

| N-Alkyl-N-methacryloyl benzamides | Radical cascade reaction | Substituted Isoquinoline-1,3(2H,4H)-diones rsc.org |

| Uracil derivatives | Palladium-catalyzed cross-coupling & Cycloisomerization | Benzo[f]quinazoline-1,3(2H,4H)-diones nih.gov |

Role in Developing Green Chemistry Protocols

In recent years, the principles of green chemistry have become central to the development of new synthetic methods, emphasizing the use of milder reaction conditions, reduced waste, and the avoidance of hazardous reagents and solvents. The synthesis and functionalization of isoquinoline-1,3(2H,4H)-diones have been a fertile ground for the application of these principles. rsc.org

The search for simple, mild, and efficient methods to synthesize the isoquinoline-1,3(2H,4H)-dione core has led to the development of innovative radical cascade reactions. rsc.org One such protocol involves the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This method is notable for proceeding under mild conditions without the need for metal catalysts or organic solvents, aligning perfectly with green chemistry goals. rsc.org

Additionally, the photochemical derivatization of 4-diazoisoquinoline-1,3(2H,4H)-diones represents another advancement in green synthesis. nih.gov The use of visible light (blue LEDs) as a "reagent" to initiate the reaction avoids the need for harsh chemical activators. The reaction can often be performed using the alcohol reagent as the solvent, minimizing the use of additional volatile organic compounds. nih.gov

The broader isoquinoline (B145761) scaffold has also been incorporated into green synthetic protocols for other heterocyclic systems. For example, the synthesis of N-fused imino-1,2,4-thiadiazolo isoquinolines has been achieved using montmorillonite (B579905) K10, an inexpensive, non-toxic, and recoverable clay catalyst. mdpi.com This approach highlights a trend toward employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, which is a cornerstone of sustainable chemistry. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 2-Methylisoquinoline-1,3(2H,4H)-dione, and how can reaction conditions be optimized to improve yield?

- Methodology : Common routes include alkylation of precursor isoquinoline-diones using reagents like 1-chloro-2-bromoethane with potassium carbonate and triethylamine (yielding intermediates at ~60% efficiency) . Visible-light-promoted decarboxylative acyl radical cascades enable functionalization of the core structure under mild conditions (e.g., room temperature, broad substrate scope) . Optimization involves solvent selection (e.g., dry acetonitrile for photoreactions) and catalyst tuning (e.g., organocatalysts for enantioselective amination) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., δ 10.49 ppm for hydroxyl protons in fluorophenyl derivatives) .

- HRMS-ESI(−) : Validates molecular formulas (e.g., m/z 300.0712 for CHNFO) .

- X-ray crystallography : Resolves stereochemistry (e.g., triclinic crystal system with a = 8.3866 Å for oxazole derivatives) .

Q. What solvent systems and formulation strategies are recommended for enhancing the solubility of this compound in in vitro and in vivo studies?

- Methodology :

Advanced Research Questions

Q. How can researchers evaluate the metal-chelating properties of this compound derivatives, and what implications does this have for targeting Mg²⁺-dependent enzymes like HIV-1 integrase?

- Methodology :

- Spectroscopy : UV-Vis and ESR confirm 1:1 Mg²⁺ or 1:2 Mn²⁺ binding stoichiometry .

- Enzymatic assays : Measure inhibition of HIV-1 integrase (IC < 1 µM) and RNase H activity via strand-transfer assays . Metal chelation disrupts catalytic two-metal-ion motifs in enzymes, but cytotoxicity (e.g., CC < 10 µM in MT-4 cells) limits therapeutic utility .

Q. What methodologies are employed to assess the antiviral activity and cytotoxicity of this compound analogs in cell-based assays?

Q. How do substituent modifications at specific positions (e.g., C-4 methyl or aryl groups) influence the bioactivity and selectivity of isoquinoline-1,3-dione derivatives against therapeutic targets?

Q. What computational approaches are utilized to predict the binding modes and affinity of this compound derivatives with viral enzymes?

- Methodology :

- Docking simulations : AutoDock Vina models interactions with HIV-1 integrase active sites (e.g., Asp64, Asp116 residues) .

- MD simulations : Assess stability of metal-ligand complexes over 100 ns trajectories .

Q. How can enantioselective synthesis be achieved for 4-alkylisoquinoline-1,3-dione derivatives to construct quaternary stereocenters with high enantiomeric excess?

Q. What strategies mitigate conflicting data between enzymatic inhibition potency and cellular cytotoxicity observed in this compound-based drug candidates?

- Methodology :

- Prodrug design : Mask hydroxyl groups with ester prodrugs to reduce off-target effects .

- Scaffold hopping : Replace the dione core with bioisosteres (e.g., indole-diones) to retain activity while lowering cytotoxicity .

Q. How do photoredox catalysis techniques facilitate novel functionalization of the isoquinoline-1,3-dione core structure in visible-light-promoted reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.